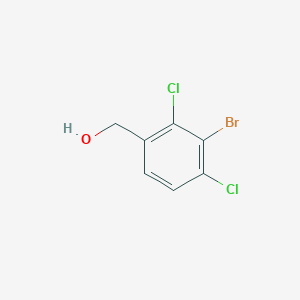

3-Bromo-2,4-dichlorobenzyl alcohol

Übersicht

Beschreibung

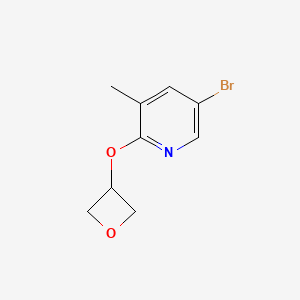

3-Bromo-2,4-dichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 . It is related to dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .

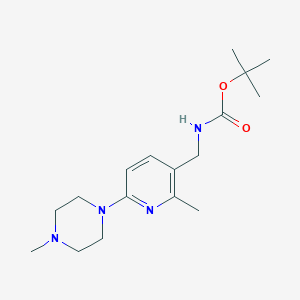

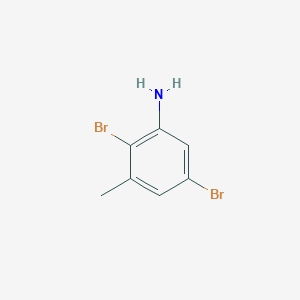

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and hydroxyl functional groups attached . The exact positions of these groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, dichlorobenzyl alcohol is known to have antibacterial and antiviral properties . It is thought to denature external proteins and rearrange the tertiary structure of proteins .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-Bromo-2,4-dichlorobenzyl alcohol is recognized as a crucial intermediate with broad applications in chemical synthesis. Li Ga (2014) highlighted its importance, particularly in the context of Chinese research, emphasizing the future direction of investigations involving mesoporous molecular sieve supported metal oxides, chiral ligands, and other active components (Li Ga, 2014).

Photocatalytic Decomposition

The compound has been involved in studies related to photocatalytic degradation. Specifically, Wissiak, Šket, and Vrtacnik (2000) examined the photodegradation of halosubstituted benzyl alcohols, including this compound derivatives, on semiconductive oxides, noting the variances in degradation rates among different halogenated derivatives (Wissiak, Šket & Vrtacnik, 2000).

Crystal Structure and Interactions

The crystal structure and intermolecular interactions involving halogenated trityl alcohols, which are structurally related to this compound, were explored by Schollmeyer, Shishkin, Rühl, and Vysotsky (2008). They found that OH–π and halogen–π interactions are pivotal in the crystal organization of these compounds (Schollmeyer, Shishkin, Rühl & Vysotsky, 2008).

Organic Synthesis

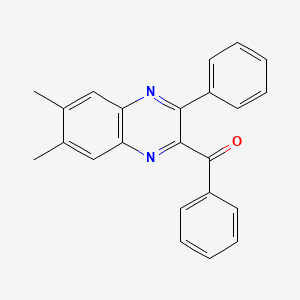

In the realm of organic synthesis, this compound-related structures have served as building blocks. For instance, Westerlund, Gras, and Carlson (2001) utilized 1-bromo-3-buten-2-one, a structurally similar compound, as a building block for organic synthesis, exploring its reactivity and providing insights into its potential utility in synthesizing other complex organic molecules (Westerlund, Gras & Carlson, 2001).

Reaction and Stability Studies

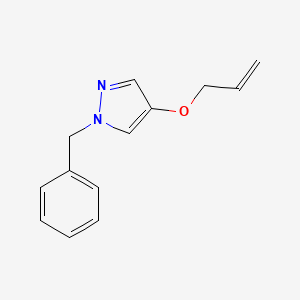

The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, closely related to this compound, was studied by Fang and Li (2007), revealing insights into the stability and reactivity of these compounds under specific catalytic conditions (Fang & Li, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Bromo-2,4-dichlorobenzyl alcohol are not mentioned in the sources, dichlorobenzyl alcohol is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat . This suggests potential uses for related compounds in medical and pharmaceutical applications.

Eigenschaften

IUPAC Name |

(3-bromo-2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDQDEOJUACDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

dimethylsilane](/img/structure/B1412448.png)

![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B1412451.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1412456.png)

![1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B1412467.png)